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Compound of Interest

Compound Name: Desmethylprodine

Cat. No.: B3395034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), is a

synthetic opioid analgesic that acts as a potent µ-opioid receptor agonist. While

Desmethylprodine itself has a history of abuse and is a controlled substance, its core

structure has served as a scaffold for the development of various analogs with modified

properties. This document provides an overview of the research applications of

Desmethylprodine analogs, focusing on their structure-activity relationships (SAR),

pharmacological profiles, and the experimental protocols used to evaluate them. The primary

application of these analogs is as research tools to probe opioid receptor structure and

function, and as templates for the design of novel analgesics.

A significant area of investigation has been the modification of the N-substituent on the

piperidine ring. Research has shown that replacing the N-methyl group with larger alkyl or

aralkyl groups can dramatically influence opioid receptor affinity and analgesic potency. Of

particular note is the N-phenethyl analog of Desmethylprodine, often referred to as PEPAP,

which exhibits substantially greater analgesic potency than the parent compound.

Quantitative Data Summary
The following table summarizes the in vitro and in vivo pharmacological data for key

Desmethylprodine analogs. This data is crucial for understanding the structure-activity
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relationships within this chemical class and for selecting appropriate compounds for further

research.

Compound N-Substituent
Opioid Receptor
Binding Affinity (Ki,
nM)a

Analgesic Potency
(ED50, mg/kg, s.c.
in mice)b

Desmethylprodine

(MPPP)
-CH3 15.0 (µ) 1.2

N-Ethyl Analog -CH2CH3 4.5 (µ) 0.45

N-Propyl Analog -(CH2)2CH3 2.8 (µ) 0.20

N-Butyl Analog -(CH2)3CH3 1.5 (µ) 0.11

N-Phenethyl Analog

(PEPAP)
-CH2CH2C6H5 0.18 (µ) 0.015

N-(p-Nitrophenethyl)

Analog

-CH2CH2C6H4-p-

NO2
0.12 (µ) 0.011

N-(p-Aminophenethyl)

Analog

-CH2CH2C6H4-p-

NH2
0.25 (µ) 0.020

N-(p-

Methoxyphenethyl)

Analog

-CH2CH2C6H4-p-

OCH3
0.21 (µ) 0.018

a Ki values were determined by radioligand displacement assays using [3H]naloxone in rat

brain homogenates. b Analgesic potency was determined using the hot-plate test in mice.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

intended to serve as a guide for researchers working with Desmethylprodine analogs.

Protocol 1: Synthesis of N-Substituted
Desmethylprodine Analogs
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This protocol describes a general procedure for the synthesis of N-substituted analogs of

Desmethylprodine, starting from 4-phenyl-4-propionoxypiperidine.

Materials:

4-phenyl-4-propionoxypiperidine hydrochloride

Appropriate alkyl or aralkyl halide (e.g., phenethyl bromide)

Sodium bicarbonate (NaHCO3)

Potassium iodide (KI) (catalyst)

N,N-Dimethylformamide (DMF)

Diethyl ether

Magnesium sulfate (MgSO4)

Hydrochloric acid (HCl) in ether

Procedure:

To a solution of 4-phenyl-4-propionoxypiperidine hydrochloride in DMF, add an excess of

sodium bicarbonate to neutralize the hydrochloride salt.

Add a catalytic amount of potassium iodide.

Add a 1.2 molar equivalent of the desired alkyl or aralkyl halide.

Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into a separatory

funnel containing water and diethyl ether.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and remove the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of methanol in dichloromethane).

Convert the purified free base to the hydrochloride salt by dissolving it in anhydrous diethyl

ether and adding a solution of HCl in ether.

Collect the precipitated hydrochloride salt by filtration, wash with cold ether, and dry under

vacuum.

Protocol 2: Opioid Receptor Binding Assay
This protocol details the methodology for determining the binding affinity of Desmethylprodine
analogs to µ-opioid receptors in rat brain homogenates.

Materials:

Rat brain tissue

Tris-HCl buffer (50 mM, pH 7.4)

[3H]Naloxone (specific activity ~40-60 Ci/mmol)

Unlabeled naloxone (for non-specific binding determination)

Test compounds (Desmethylprodine analogs) at various concentrations

Scintillation cocktail

Glass fiber filters (e.g., Whatman GF/B)

Filtration apparatus

Liquid scintillation counter

Procedure:
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Membrane Preparation: Homogenize fresh or frozen rat brains in ice-cold 50 mM Tris-HCl

buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Discard the pellet and

centrifuge the supernatant at 20,000 x g for 20 minutes at 4 °C. Resuspend the resulting

pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay

buffer to a final protein concentration of approximately 1-2 mg/mL.

Binding Assay: In a final volume of 1 mL of 50 mM Tris-HCl buffer, add:

100 µL of [3H]Naloxone (final concentration ~1 nM)

100 µL of test compound at various concentrations (e.g., from 10-10 to 10-5 M) or buffer

(for total binding) or unlabeled naloxone (10 µM final concentration for non-specific

binding).

800 µL of the rat brain membrane preparation.

Incubation: Incubate the mixture at 25 °C for 60 minutes.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

Washing: Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail,

and allow to equilibrate overnight.

Data Analysis: Measure the radioactivity in a liquid scintillation counter. Calculate the specific

binding by subtracting the non-specific binding from the total binding. Determine the IC50

values (the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant.

Protocol 3: Mouse Hot-Plate Analgesia Assay
This protocol describes the in vivo assessment of the analgesic activity of Desmethylprodine
analogs.

Materials:
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Male Swiss-Webster mice (20-25 g)

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

Test compounds (Desmethylprodine analogs) dissolved in a suitable vehicle (e.g., saline)

Stopwatch

Procedure:

Acclimatization: Acclimatize the mice to the laboratory environment for at least one hour

before testing.

Baseline Latency: Determine the baseline response latency for each mouse by placing it on

the hot-plate and recording the time until it exhibits a nociceptive response (e.g., licking a

hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent

tissue damage.

Drug Administration: Administer the test compound or vehicle subcutaneously (s.c.) at

various doses.

Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30

minutes), place each mouse back on the hot-plate and measure the response latency.

Data Analysis: Convert the response latencies to the percentage of maximum possible effect

(%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time -

baseline latency)] x 100.

Dose-Response Curve: Construct a dose-response curve by plotting the %MPE against the

logarithm of the dose.

ED50 Determination: Calculate the ED50 value (the dose that produces 50% of the

maximum possible effect) from the dose-response curve using a suitable statistical method

(e.g., linear regression).

Visualizations
Signaling Pathway of µ-Opioid Receptor Agonists
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The following diagram illustrates the canonical G-protein signaling pathway activated by µ-

opioid receptor agonists like Desmethylprodine and its analogs.

µ-Opioid Receptor Signaling Pathway

Extracellular

Intracellular

µ-Opioid
Receptor

Gi/o Protein
(α, βγ subunits)

Activates
Adenylyl
Cyclase

αi/o inhibits

Voltage-gated
Ca²⁺ Channel

βγ inhibits

GIRK
Channel

βγ activates

cAMP

Ca²⁺ Influx

K⁺ Efflux

Desmethylprodine
Analog

Binds to

ATP

Analgesia

Click to download full resolution via product page

Caption: Canonical G-protein signaling cascade initiated by µ-opioid receptor agonists.

Experimental Workflow for Pharmacological Profiling
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The following diagram outlines the typical experimental workflow for the synthesis and

pharmacological evaluation of novel Desmethylprodine analogs.

Workflow for Pharmacological Profiling of Desmethylprodine Analogs
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Caption: Experimental workflow for the development and testing of Desmethylprodine
analogs.

To cite this document: BenchChem. [Research Applications of Desmethylprodine Analogs:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3395034#research-applications-of-
desmethylprodine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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